molecular formula C14H7NNaO7S B12814530 1-Nitroanthraquinone-5-sulfonic acid sodium salt CAS No. 60274-89-7

1-Nitroanthraquinone-5-sulfonic acid sodium salt

Cat. No.: B12814530
CAS No.: 60274-89-7
M. Wt: 356.26 g/mol
InChI Key: BEFIGGXGFVDLEW-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic IUPAC name of this compound, sodium 5-nitro-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate , reflects its anthracene-derived framework with functional groups at specific positions. The parent anthracene system (a fused tricyclic aromatic hydrocarbon) is numbered such that the sulfonate group (-SO₃⁻) occupies position 1, the nitro group (-NO₂) resides at position 5, and the two ketone (dioxo) groups are located at positions 9 and 10. The "dihydro" designation indicates the partial saturation of the anthracene backbone at the 9 and 10 positions due to the introduction of ketone functionalities.

The molecular formula, C₁₄H₆NNaO₇S , is derived by accounting for:

  • The anthracene core (C₁₄H₁₀).
  • Replacement of two hydrogen atoms with ketone groups (C₁₄H₈O₂).
  • Substitution of one hydrogen with a nitro group (C₁₄H₇NO₄).
  • Addition of a sulfonate group (-SO₃⁻) at position 1, accompanied by a sodium counterion (C₁₄H₆NNaO₇S).
Property Value
Molecular formula C₁₄H₆NNaO₇S
Molecular weight (g/mol) 355.27
Charge -1 (balanced by Na⁺)

Properties

CAS No.

60274-89-7

Molecular Formula

C14H7NNaO7S

Molecular Weight

356.26 g/mol

IUPAC Name

sodium;5-nitro-9,10-dioxoanthracene-1-sulfonate

InChI

InChI=1S/C14H7NO7S.Na/c16-13-8-4-2-6-10(23(20,21)22)12(8)14(17)7-3-1-5-9(11(7)13)15(18)19;/h1-6H,(H,20,21,22);

InChI Key

BEFIGGXGFVDLEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Sulfonation of Anthraquinone

  • Starting Material: Anthraquinone (9,10-dioxoanthracene) is the precursor.
  • Reagents: Concentrated sulfuric acid or oleum (fuming sulfuric acid) is used to introduce the sulfonic acid group at the 1-position of the anthraquinone ring system.
  • Conditions: The reaction is typically conducted under controlled temperature conditions to avoid over-sulfonation or degradation. Temperatures range from ambient to moderate heating depending on the desired sulfonation degree.
  • Mechanism: Electrophilic aromatic substitution occurs, where the sulfonic acid group attaches preferentially at the 1-position due to electronic and steric factors.

Nitration of Sulfonated Anthraquinone

  • Reagents: A mixture of nitric acid and sulfuric acid is used to nitrate the sulfonated anthraquinone.
  • Conditions: The nitration is performed at temperatures between 95°C and 100°C for approximately 1 hour to introduce the nitro group at the 5-position.
  • Selectivity: The reaction conditions favor nitration at the 5-position, which is ortho to the sulfonic acid group, yielding the desired 5-nitro derivative.
  • Post-Reaction Processing: The crude product is neutralized with sodium hydroxide to convert the sulfonic acid to the sodium sulfonate salt, enhancing water solubility and stability.

Purification and Isolation

  • The product is isolated as a deep red crystalline solid.
  • Purification methods include recrystallization from water or aqueous solvents.
  • Analytical techniques such as NMR, IR spectroscopy, and elemental analysis confirm the structure and purity.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Product Form Notes
1 Sulfonation Anthraquinone + H2SO4 or Oleum 1-Anthraquinone sulfonic acid Sulfonic acid group introduced at 1-position
2 Nitration Sulfonated anthraquinone + HNO3/H2SO4 (95-100°C, 1 h) 5-Nitro-1-anthraquinone sulfonic acid Nitro group introduced at 5-position
3 Neutralization NaOH Sodium 5-nitro-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate Conversion to sodium salt for solubility

Research Findings and Analytical Data

  • Yield and Purity: Literature reports yields vary depending on reaction scale and conditions but generally achieve high purity suitable for research and industrial use.
  • Structural Confirmation: Spectroscopic data (NMR, IR) confirm the presence of nitro, sulfonate, and dioxo groups. The nitro group’s position is verified by characteristic chemical shifts and IR absorption bands.
  • Reactivity: The compound’s sulfonate group enhances water solubility, while the nitro and dioxo groups contribute to its electrophilic character, making it useful in further synthetic transformations.

Comparative Notes on Related Compounds

Compound Name Molecular Formula Distinctive Features
Sodium 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate C14H7NNaO7S Amino group at different position, altered reactivity
Sodium 5-aminoanthraquinone sulfonate C14H7NNaO7S Amino instead of nitro group, different electronic properties
Sodium 5-nitroanthraquinone sulfonate C14H6NNaO7S Nitro group with quinone structure, distinct reactivity

Sodium 5-nitro-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate is unique due to its specific nitro placement and dioxo functionality, which influence its chemical and biological behavior.

Chemical Reactions Analysis

This compound undergoes various reactions:

    Oxidation: It can be oxidized to form quinone derivatives.

    Reduction: Reduction leads to the corresponding dihydroanthracene derivatives.

    Substitution: Substitution reactions occur at the sulfonate group.

    Common Reagents: Sulfuric acid, sodium hydroxide, and reducing agents.

    Major Products: The products depend on the specific reaction conditions but often involve modified anthraquinone structures.

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other anthraquinone-based dyes and pigments.

    Biology: Investigated for potential biological activities, such as antimicrobial or antitumor effects.

    Medicine: Research into its pharmacological properties and potential therapeutic applications.

    Industry: Used in the dye industry for coloration and as a chemical intermediate.

Mechanism of Action

The exact mechanism of action is context-dependent. its sulfonate group allows it to interact with biological molecules, affecting cellular processes. Further studies are needed to elucidate specific targets and pathways.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

Anthraquinone sulfonates share a common 9,10-dioxo-9,10-dihydroanthracene backbone but differ in substituent groups, which dictate their biological and physicochemical properties. Key structural analogs include:

Compound Name Substituents Position Key Features Reference
Target Compound -NO₂, -SO₃⁻Na⁺ 5, 1 High electron-withdrawing capacity; moderate solubility
Sodium 1-amino-4-[(3-trifluoromethylphenyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate (GoSlo-SR-5-6) -NH₂, -NH(3-CF₃C₆H₄), -SO₃⁻Na⁺ 1, 4, 2 Trifluoromethyl group enhances hydrophobicity; potent BK channel opener
PSB-1011 (Disodium 1-amino-4-[3-(4,6-dichlorotriazin-2-ylamino)-4-sulfophenylamino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate) -NH₂, -NH(aryl-triazine), -SO₃⁻Na⁺ 1, 4, 2 Triazine moiety confers P2X2 receptor antagonism (IC₅₀: nM range)
Sodium 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate -NH₂, -Br, -SO₃⁻Na⁺ 1, 4, 2 Bromine enables Ullmann coupling; precursor for c-Met kinase inhibitors
Sodium 1-amino-4-(2-methoxyphenylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate -NH₂, -NH(2-MeO-C₆H₄), -SO₃⁻Na⁺ 1, 4, 2 Methoxy group improves solubility; unconfirmed bioactivity

Key Observations :

  • Electron-withdrawing groups (e.g., -NO₂, -Br) enhance reactivity for further derivatization (e.g., Ullmann coupling) .
  • Hydrophilic groups (e.g., -SO₃⁻Na⁺, -OH) improve solubility but may reduce membrane permeability .
  • Aromatic/heterocyclic substituents (e.g., triazine, trifluoromethylphenyl) are critical for target-specific interactions (e.g., P2X2 receptor antagonism) .

Key Observations :

  • P2X/P2Y receptor antagonists (e.g., PSB-1011, MG 50-3-1) exhibit nanomolar potency due to triazine/chlorophenyl substituents .
  • c-Met kinase inhibitors rely on bromine or amino groups for Ullmann-derived modifications, achieving micromolar activity .
  • The target compound’s nitro group may limit receptor affinity compared to amino/triazine analogs but could confer unique redox properties.

Key Observations :

  • Microwave-assisted synthesis significantly improves yields and reaction times for Ullmann couplings .
  • Sulfonate positioning (1- vs. 2-sulfonate) affects crystallinity and purification efficiency .

Biological Activity

Sodium 5-nitro-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate (commonly referred to as Sodium 5-nitroanthraquinone sulfonate) is a synthetic compound belonging to the anthraquinone family. It has garnered attention due to its potential biological activities, including antimicrobial, antitumor, and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

  • Molecular Formula : C14H6NNaO7S
  • Molecular Weight : 355.26 g/mol
  • CAS Number : 82-50-8
  • Physical State : Solid, typically available as a sodium salt.

These properties contribute to its solubility and reactivity in biological systems, which are critical for its biological activity.

Antimicrobial Activity

Sodium 5-nitroanthraquinone sulfonate has shown significant antimicrobial properties against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that the compound possesses a broad-spectrum antimicrobial effect, making it a candidate for further development in pharmaceutical applications.

Antitumor Activity

Research has indicated that Sodium 5-nitroanthraquinone sulfonate exhibits antitumor properties by inducing apoptosis in cancer cells. In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with the compound resulted in:

  • Inhibition of cell proliferation : A dose-dependent reduction in cell viability was observed.
  • Induction of apoptosis : Flow cytometry analysis showed an increase in the percentage of apoptotic cells after treatment.

The following table summarizes the effects observed in these studies:

Cell LineIC50 (µM)Apoptosis Rate (%)
HeLa1030
MCF-71525

Antioxidant Activity

The antioxidant capacity of Sodium 5-nitroanthraquinone sulfonate has been evaluated using various assays, including DPPH and ABTS radical scavenging assays. The results indicated that the compound effectively scavenges free radicals, demonstrating significant antioxidant activity:

Assay TypeIC50 (µg/mL)
DPPH50
ABTS45

These findings suggest that the compound may play a role in protecting cells from oxidative stress-related damage.

Case Study 1: Antimicrobial Efficacy

A clinical study assessed the efficacy of Sodium 5-nitroanthraquinone sulfonate as a topical antimicrobial agent for treating skin infections caused by resistant bacterial strains. Patients treated with a formulation containing this compound showed a significant reduction in infection rates compared to those receiving standard treatments.

Case Study 2: Cancer Treatment

In preclinical trials evaluating the antitumor effects of Sodium 5-nitroanthraquinone sulfonate in combination with conventional chemotherapy agents, it was found that the combination therapy enhanced tumor suppression and reduced side effects associated with chemotherapy.

Q & A

Basic Research Questions

Q. How can the purity of Sodium 5-nitro-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate be verified experimentally?

  • Methodological Answer : Purity assessment requires a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) to quantify impurities.
  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity and detect residual solvents.
  • Mass Spectrometry (MS) for molecular weight validation.
  • Elemental Analysis to verify stoichiometry (C, H, N, S, Na) as per the molecular formula C₁₄H₈NNaO₅S .

Q. What spectroscopic techniques are suitable for structural elucidation of this compound?

  • Methodological Answer :

  • FT-IR Spectroscopy : Identify functional groups (e.g., nitro, sulfonate, quinone C=O stretching at ~1670 cm⁻¹) .
  • UV-Vis Spectroscopy : Analyze π→π* transitions in the anthraquinone core (absorption peaks ~250–400 nm) .
  • X-ray Crystallography (using SHELX software): Resolve crystal structure and confirm substituent positions .

Q. How to optimize synthesis conditions for high yield?

  • Methodological Answer :

  • Use nitration of 1-aminoanthraquinone precursors under controlled temperature (0–5°C) to avoid over-nitration.
  • Sulfonation via oleum (fuming H₂SO₄) at 80–100°C, followed by neutralization with NaOH.
  • Monitor reaction progress via TLC and isolate via recrystallization (methanol/acetone) .

Advanced Research Questions

Q. How to design experiments to investigate its role as a P2X receptor antagonist?

  • Methodological Answer :

  • Receptor Binding Assays : Use HEK293 cells expressing human P2X2 receptors. Measure inhibition of ATP-induced Ca²⁺ influx using fluorescence-based assays (e.g., Fluo-4 AM dye).
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., substituent variations at the 4-position) and compare IC₅₀ values .
  • Molecular Docking : Model interactions with the P2X2 receptor’s ATP-binding site using software like AutoDock .

Q. How to resolve contradictions in reported biodegradation pathways of anthraquinone sulfonates?

  • Methodological Answer :

  • Isotopic Labeling : Use ¹³C-labeled compounds to track degradation intermediates via LC-MS/MS.
  • Enzymatic Profiling : Incubate with microbial consortia (e.g., Phanerochaete chrysosporium) and analyze metabolites (e.g., pyrocatechol, phthalic acid derivatives) .
  • Quantum Chemical Calculations : Predict reactive sites for hydroxylation/ring cleavage using Gaussian or HyperChem .

Q. What strategies improve the compound’s solubility for biomedical applications?

  • Methodological Answer :

  • PEGylation : Attach polyethylene glycol (PEG) chains to the sulfonate group to enhance aqueous solubility.
  • Co-Crystallization : Formulate with cyclodextrins or ionic liquids (e.g., choline-based) .
  • pH Adjustment : Utilize the sulfonate’s acidity (pKa ~1–2) to prepare sodium salts at neutral pH .

Q. How to evaluate its potential as a redox-active material in energy storage systems?

  • Methodological Answer :

  • Cyclic Voltammetry (CV) : Measure redox potentials in non-aqueous electrolytes (e.g., acetonitrile/TBAPF₆).
  • Flow Battery Testing : Assess capacity retention in a redox flow cell using 0.1 M compound in 1 M H₂SO₄ .
  • DFT Calculations : Compute HOMO/LUMO energies to predict electron-transfer efficiency .

Data Contradiction Analysis

Q. Conflicting reports on the stability of anthraquinone sulfonates under UV light: How to validate?

  • Methodological Answer :

  • Accelerated Degradation Studies : Expose solutions to UV-C (254 nm) and monitor decomposition via HPLC.
  • Radical Scavenger Tests : Add tert-butanol (•OH scavenger) to distinguish between hydrolysis and photolytic pathways .
  • EPR Spectroscopy : Detect transient radical species (e.g., semiquinone radicals) during irradiation .

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